3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide” is a complex organic molecule. It is related to the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a reaction flask, various reagents, and controlled conditions such as temperature and pressure . The process typically involves stirring the reaction mixture for a certain period, followed by extraction, concentration, and purification .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The structure may include a pyran ring and an adjacent five-membered ring, both of which are basically planar .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, TMP-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting various proteins and receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it might be a solid at room temperature . Its molecular weight and other properties can be determined using techniques such as NMR and mass spectrometry .Scientific Research Applications
Synthesis and Reactivity
Compounds with complex structures involving trimethoxy and benzamide groups are subjects of synthetic and reactivity studies. For example, the synthesis and coordination behavior of isocyanides derived from phenyl formamides highlight the potential of such compounds in forming complexes with metal ions, leading to novel organometallic compounds with potential applications in catalysis and materials science (Facchin et al., 2002).
Anticancer Activity
Derivatives with structural features similar to the compound have been explored for their antitumor activities. Compounds synthesized with trimethoxy benzoyl and dihydropyrimidine moieties have shown significant activity against cancer stem cells, indicating the potential of such structures in developing novel anticancer agents (Bhat et al., 2016).
Antimicrobial and Anticonvulsant Activities
Research on benzamide derivatives also extends to evaluating their antimicrobial and anticonvulsant activities. Synthesized compounds have been tested for their efficacy against various microbial strains and in models of convulsive disorders, suggesting that modifications to the benzamide scaffold can yield compounds with desired biological activities (Mussoi et al., 1996).
Novel Complex Formation
The ability to form novel complexes with metals is another area of interest. Compounds featuring chromen-3-yl and thiadiazole carboxamide moieties have been used to synthesize new metal complexes, shedding light on the structural versatility and potential application of these compounds in coordination chemistry and possibly in catalysis (Myannik et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical effects . For instance, one compound inhibited Taq polymerase and telomerase , triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
For example, the inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and potential against various viruses . They have also demonstrated significant efficacy against various parasites and have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-16(2)17-6-8-18(9-7-17)24-15-22(30)21-14-20(10-11-23(21)35-24)29-28(31)19-12-25(32-3)27(34-5)26(13-19)33-4/h6-16H,1-5H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMYNPQMVEMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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